2-(5-Mercaptotetrazole-1-yl)ethanol-d4 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200761
InChI:
SMILES:
Molecular Formula: C₃H₂D₄N₄OS
Molecular Weight: 150.2

2-(5-Mercaptotetrazole-1-yl)ethanol-d4

CAS No.:

Cat. No.: VC0200761

Molecular Formula: C₃H₂D₄N₄OS

Molecular Weight: 150.2

* For research use only. Not for human or veterinary use.

2-(5-Mercaptotetrazole-1-yl)ethanol-d4 -

Specification

Molecular Formula C₃H₂D₄N₄OS
Molecular Weight 150.2

Introduction

Chemical Identity and Structure

2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is a stable isotope-labeled version of 2-(5-Mercaptotetrazole-1-yl)ethanol, where four hydrogen atoms are replaced with deuterium atoms. The compound features a tetrazole ring with a mercapto group at the 5-position and a deuterated hydroxyethyl chain at the 1-position.

Basic Chemical Information

The basic chemical information for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is summarized in Table 1.

ParameterInformation
IUPAC Name1,1,2,2-tetradeuterio-2-(5-sulfanyltetrazol-1-yl)ethanol
Molecular FormulaC₃H₂D₄N₄OS
Molecular Weight150.196 g/mol
Accurate Mass150.051
CAS NumberNot assigned (unlabeled parent: 56610-81-2)
PubChem CID169443208
SMILES Notation[2H]C([2H])(O)C([2H])([2H])n1nnnc1S
InChIInChI=1S/C3H6N4OS/c8-2-1-7-3(9)4-5-6-7/h8H,1-2H2,(H,4,6,9)/i1D2,2D2

Table 1: Chemical Identity of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Structural Characteristics

The chemical structure of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 consists of a tetrazole ring with a mercapto (thiol) group at the 5-position. The distinctive feature is the deuterated hydroxyethyl substituent at the N-1 position, where all four hydrogen atoms of the ethyl chain have been replaced with deuterium atoms, while the hydroxyl hydrogen and the mercapto hydrogen remain as protium (regular hydrogen) .

The compound's structure can be described as having three main components:

  • A tetrazole ring (5-membered heterocycle with four nitrogen atoms)

  • A mercapto group (thiol, -SH) at the 5-position of the tetrazole ring

  • A deuterated hydroxyethyl group (CD₂-CD₂-OH) at the N-1 position of the tetrazole ring

Physical and Chemical Properties

2-(5-Mercaptotetrazole-1-yl)ethanol-d4 shares many properties with its non-deuterated analog but exhibits some distinct characteristics due to the presence of deuterium atoms.

Physical Properties

While specific physical property data for the deuterated compound is limited, many properties can be inferred from the non-deuterated version with slight modifications accounting for the deuterium effect.

PropertyValueNotes
Physical StateSolidAt room temperature
ColorWhite to Off-WhiteSimilar to parent compound
Molecular Weight150.196 g/molCompared to 146.17 g/mol for non-deuterated analog
Isotopic EnrichmentTypically >98%Standard for deuterated analytical standards
Melting PointExpected similar to 132-138°CBased on non-deuterated compound
Boiling Point (predicted)Expected similar to ~221°CBased on non-deuterated compound

Table 2: Physical Properties of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Chemical Reactivity

The chemical reactivity of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is generally similar to its non-deuterated counterpart, with some notable differences:

  • Kinetic isotope effect: Reactions involving the deuterated C-D bonds typically proceed at slower rates than corresponding reactions with C-H bonds.

  • The mercapto group (thiol) at the 5-position maintains its ability to participate in nucleophilic reactions and form disulfide bonds.

  • The hydroxyl group retains its hydrogen-bonding capability and reactivity toward esterification and other typical alcohol reactions.

Applications

2-(5-Mercaptotetrazole-1-yl)ethanol-d4 serves important functions in both pharmaceutical research and analytical chemistry.

Pharmaceutical Applications

The deuterated compound shares applications with its non-deuterated counterpart, which is known to be:

  • An intermediate in the preparation of beta-lactam antibiotics, particularly Flomoxef

  • A compound that exhibits vitamin K-dependent glutamylcarboxylase inhibitory activity

  • A metabolite and structural analog of certain pharmaceutical compounds

The deuterated version specifically adds value for:

  • Metabolic studies where deuterium labeling allows tracking of the compound through biological systems

  • Pharmacokinetic investigations where deuterated analogs serve as internal standards

Analytical Applications

As a stable isotope-labeled compound, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 has significant utility in analytical chemistry:

  • Internal standard for liquid chromatography-mass spectrometry (LC-MS) analyses

  • Reference material for quantitative analysis of the non-deuterated compound

  • Tracer for metabolic pathway studies

  • Standard for isotope dilution mass spectrometry

Hazard TypeClassificationPrecautionary Measures
FlammabilityFlammable (F)Keep away from heat/sparks/open flames
ToxicityToxic (T), Harmful (Xn)Avoid ingestion, inhalation, and skin contact
IrritationIrritant (Xi)Prevent contact with eyes and skin
EnvironmentalWGK Germany: 3High hazard to waters

Table 3: Safety Information Based on Non-deuterated Analog

FormatDescription
NeatPure compound without additives
SolutionDissolved in appropriate solvent at certified concentration
Custom FormulationsSpecial preparations as required

Table 4: Available Commercial Formats

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